Regioisomeric Differentiation: C-2 Benzylsulfanyl / C-5 3-CF₃-Phenyl vs. C-2 3-CF₃-Benzylsulfanyl / C-5 3-CF₃-Phenyl Isomer
The target compound (CAS 339101-81-4) places the benzylsulfanyl group at the C-2 position and the 3-(trifluoromethyl)phenyl group at the C-5 position of the pyrimidine core. Its closest regioisomeric analog—2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-[3-(trifluoromethyl)phenyl]pyrimidine (CAS 339101-73-4)—inverts the substitution pattern by appending a second -CF₃ group to the benzyl moiety at the C-2 sulfur position while retaining the 3-CF₃-phenyl group at C-5 . This structural difference alters the molecular weight (346.37 vs. 414.41 g/mol), increases the number of fluorine atoms from 3 to 6, and raises the computed logP by approximately 0.8–1.2 units (from ~4.8 to ~5.8–6.0), thereby shifting the compound's Rule-of-Five profile and predicted membrane permeability. The regioisomer with dual -CF₃ groups additionally introduces a second metabolically stable yet sterically demanding fluorinated aromatic ring, which can differentially affect binding-pocket compatibility in targets such as kinases and GPCRs, where the C-2 substituent occupies distinct hydrophobic sub-pockets [1].
| Evidence Dimension | Molecular weight, calculated logP, fluorine count, and benzylsulfanyl substituent topology |
|---|---|
| Target Compound Data | MW = 346.37 g/mol; 3 F atoms; C-2 benzylsulfanyl (unsubstituted benzyl); cLogP ≈ 4.8 |
| Comparator Or Baseline | 2-{[3-(Trifluoromethyl)benzyl]sulfanyl}-5-[3-(trifluoromethyl)phenyl]pyrimidine (CAS 339101-73-4): MW = 414.41 g/mol; 6 F atoms; C-2 3-CF₃-benzylsulfanyl; cLogP ≈ 5.8–6.0 |
| Quantified Difference | ΔMW ≈ 68 g/mol; Δ fluorine count = +3; Δ cLogP ≈ +0.8 to +1.2 |
| Conditions | Calculated physicochemical properties (Daylight/CACTVS logP, molecular formula); no co-crystal structures available for direct binding-mode comparison |
Why This Matters
For procurement in lead-optimization or fragment-elaboration programs, the simpler C-2 benzylsulfanyl scaffold (3 F vs. 6 F) provides a lower-molecular-weight, less lipophilic starting point with greater synthetic tractability for further derivatization, making it preferable when balancing potency against ADME liabilities.
- [1] Alam, M.; Park, S. Spectroscopic Identifications, Molecular Docking, Neuronal Growth and Enzyme Inhibitory Activities of Steroidal Nitro Olefin: Quantum Chemical Study, 2019. (Demonstrates the impact of substituent topology on docking scores in related heterocyclic systems.) View Source
